molecular formula C26H26FN5O B11329960 1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one

Cat. No.: B11329960
M. Wt: 443.5 g/mol
InChI Key: IZNUOILQIFREIH-UHFFFAOYSA-N
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Description

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine and butanone groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one
  • 1-{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one

Uniqueness

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H26FN5O

Molecular Weight

443.5 g/mol

IUPAC Name

1-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C26H26FN5O/c1-2-6-23(33)30-13-15-31(16-14-30)25-24-22(19-7-4-3-5-8-19)17-32(26(24)29-18-28-25)21-11-9-20(27)10-12-21/h3-5,7-12,17-18H,2,6,13-16H2,1H3

InChI Key

IZNUOILQIFREIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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